Sulfoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN ETHER & CHLOROFORM

Canonical SMILES

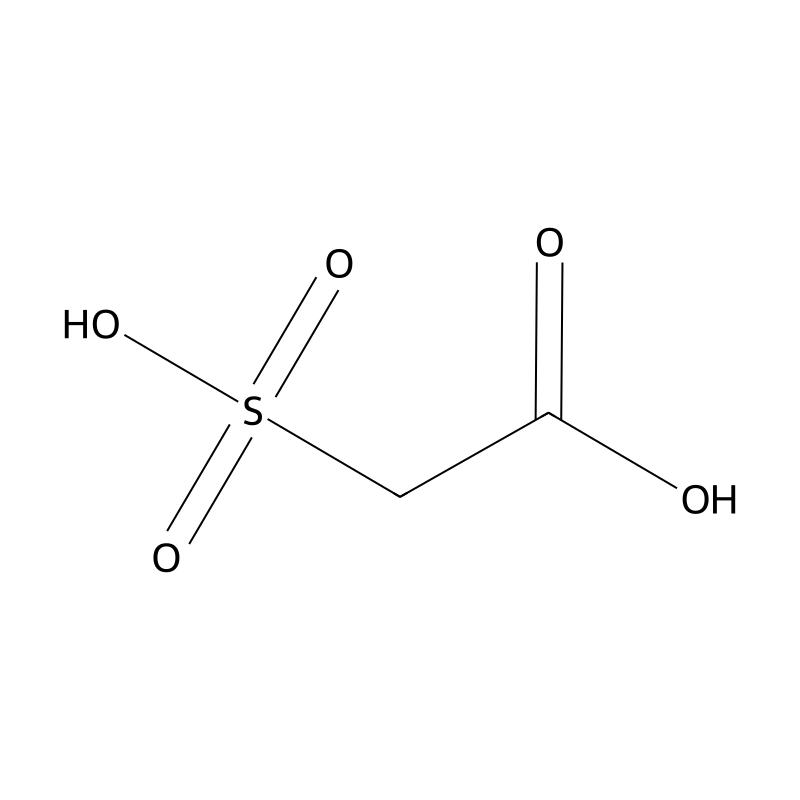

Sulfoacetic acid, also known as 2-sulfanylacetic acid or thioacetic acid, is an organic compound characterized by the presence of both a sulfonic acid group and a carboxylic acid group on the same molecule. Its molecular formula is C₂H₆O₄S, and it features a thiol (-SH) group, which contributes to its unique chemical properties. This compound exists primarily in its ionic form in aqueous solutions, where it acts as a diprotic acid, capable of donating two protons.

Buffering Agent:

- Due to its pKa value of 1.9 at 25°C, sulfoacetic acid acts as a strong acid and readily dissociates in water to form the sulfoacetate anion and a hydrogen ion. This dissociation property makes it a valuable buffering agent in biological and biochemical research https://www.smolecule.com/.

- Buffers help maintain a constant pH within a specific range, which is crucial for many biological processes and enzymatic reactions. Sulfoacetic acid is particularly useful for maintaining a pH between 2.0 and 3.5 .

Organic Synthesis:

- Sulfoacetic acid serves as an essential building block and intermediate in various organic syntheses. Its unique combination of an acidic group and an alkyl chain allows it to participate in diverse reactions .

- Some examples include the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, sulfoacetic acid can be used as a dehydrating agent in certain reactions .

Analytical Chemistry:

- In analytical chemistry, sulfoacetic acid finds applications as a mobile phase component in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) .

- Its ability to separate various charged molecules based on their interaction with the acidic functional group makes it a valuable tool for analytical methods.

Biomedical Research:

- Emerging research explores the potential of sulfoacetic acid and its derivatives in various biomedical applications.

- Studies suggest potential roles in areas like:

- Formation of Esters: Sulfoacetic acid can react with alcohols to form sulfoacetic esters. This reaction typically requires the presence of an acid catalyst and occurs via nucleophilic substitution.

- Condensation Reactions: It can undergo condensation with amines to form sulfoacetamides, which are important in the synthesis of pharmaceuticals and agrochemicals.

- Redox Reactions: The thiol group allows sulfoacetic acid to engage in redox reactions, where it can be oxidized to form sulfonic acids or reduced to yield other sulfur-containing compounds .

Sulfoacetic acid exhibits various biological activities, particularly in the context of medicinal chemistry. Its derivatives have been studied for potential therapeutic effects, including:

- Antimicrobial Activity: Some derivatives show promise as antibacterial agents.

- Antiviral Properties: Research indicates that certain sulfoacetic acid derivatives may possess antiviral activity, particularly against herpes viruses .

- Enzyme Inhibition: Compounds derived from sulfoacetic acid can act as enzyme inhibitors, impacting metabolic pathways in microorganisms and potentially leading to therapeutic applications.

The synthesis of sulfoacetic acid can be achieved through several methods:

- Direct Sulfonation: This method involves the reaction of acetic acid with fuming sulfuric acid, resulting in the formation of sulfoacetic acid.

- Reduction of Sulfonyl Chlorides: Sulfonyl chlorides can be reduced using thiols or other reducing agents to yield sulfoacetic acid.

- Hydrolysis of Sulfonic Esters: Sulfonic esters of acetic acid can be hydrolyzed under acidic or basic conditions to produce sulfoacetic acid .

Sulfoacetic acid finds utility in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active compounds.

- Agriculture: Used in the formulation of pesticides and herbicides due to its biological activity.

- Industrial Chemistry: Employed in the production of surfactants and detergents owing to its amphiphilic nature.

Studies on the interactions of sulfoacetic acid with other compounds reveal its ability to form complexes with metal ions, which can enhance its efficacy as a chelating agent. Furthermore, research indicates that it may interact with biological macromolecules such as proteins and nucleic acids, potentially influencing their structure and function .

Several compounds share structural or functional similarities with sulfoacetic acid. Here are a few notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acetic Acid | Both contain carboxylic groups | Lacks a sulfonic group; simpler structure |

| Mercaptoacetic Acid | Contains thiol group | More reactive due to free thiol; used in biochemistry |

| Sulfamic Acid | Contains sulfur and amine groups | Functions primarily as a sulfonamide; different reactivity |

| Thioacetic Acid | Contains thiol group | Similar reactivity but lacks a sulfonic group |

Sulfoacetic acid is unique due to its dual functionality as both a carboxylic and a sulfonic acid, which enhances its reactivity and applicability in diverse chemical contexts compared to these similar compounds.

The synthesis of sulfoacetic acid was first reported in the early 20th century through the reaction of chloroacetic acid with sulfite salts. Strecker and Stillich pioneered methods using sodium sulfite and chloroacetic acid under alkaline conditions, yielding the barium salt of sulfoacetic acid, which was subsequently acidified to isolate the free acid. By the mid-20th century, advancements in sulfonation techniques enabled the preparation of sulfoacetic acid derivatives, such as its anhydrides, via reactions between ketenes and sulfur trioxide. For example, methylketene reacts with SO₃ to form the inner anhydride of α-sulfopropionic acid. These developments laid the groundwork for modern applications in polymer chemistry and industrial catalysis.

Significance in Organosulfur Chemistry

Sulfoacetic acid’s dual acidic groups (sulfonic, pKa₁ ≈ -2.8; carboxylic, pKa₂ ≈ 4.0) make it a model system for studying acid-base interactions in polyprotic molecules. Its sulfonic acid group, with a tetrahedral sulfur center bonded to three oxygen atoms and one carbon, exhibits strong electron-withdrawing effects, enhancing the acidity of the adjacent carboxylic group. This property is critical in catalysis, where sulfoacetic acid derivatives serve as Brønsted acids in esterification and condensation reactions. Comparatively, its acidity surpasses that of analogous carboxyalkanesulfonic acids like 3-sulfopropionic acid (pKa₂ = 3.0 × 10⁻⁵), underscoring the electronic influence of the sulfonate moiety.

Position within Carboxyalkanesulfonic Acid Research

Among carboxyalkanesulfonic acids, sulfoacetic acid occupies a distinct niche due to its short alkyl chain and high water solubility (103.7 g/L at 25°C). Structural studies reveal intramolecular hydrogen bonding between the sulfonate and carboxylate groups, which stabilizes the deprotonated form and influences its reactivity. This contrasts with longer-chain analogs like 3-sulfopropionic acid, where steric effects reduce hydrogen-bonding efficiency.

Table 1: Comparative Properties of Carboxyalkanesulfonic Acids

| Property | Sulfoacetic Acid | 3-Sulfopropionic Acid |

|---|---|---|

| Molecular Formula | C₂H₄O₅S | C₃H₆O₅S |

| pKa₂ | 4.065 | 3.525 |

| Water Solubility (25°C) | 103.7 g/L | 85.2 g/L |

| Melting Point | 81–88°C | 72–75°C |

Ecological and Industrial Relevance

Sulfoacetic acid is classified as part of the human exposome, detectable in blood following environmental exposure. While not naturally occurring, its presence in industrial effluents—particularly from surfactant production—has raised concerns about aquatic toxicity. Conversely, its derivatives are invaluable in water-based drilling fluids, where they act as stabilizers, and in dental polishing pastes due to their mild acidity. Recent patents highlight its role in synthesizing anti-viral agents, such as α-(3-R-1-adamantyl)sulfoacetic acids, which exhibit activity against herpes simplex virus.

| Method | Temperature (°C) | Reaction Time | Yield Range | Environmental Impact |

|---|---|---|---|---|

| Sulfur Trioxide | 50-80 | 1-3 hours | High | Moderate |

| Sulfuric Acid | Variable | 2-4 hours | Moderate-High | Moderate |

| Chlorosulfonic Acid | 50-80 | 1-2 hours | High | High |

| Ketene-Based | 50-100 | 2-5 hours | High | Low-Moderate |

| Trifluoroacetic Anhydride | 65 | 0.5-1 hours | Moderate-High | Low |

| Electrochemical | Room Temperature | Variable | Low-Moderate | Very Low |

Table 2: Key Intermediates in Sulfoacetic Acid Formation

| Intermediate | Formula | Role | Stability |

|---|---|---|---|

| Bis(trifluoroacetyl)sulfate | C4F6O6S | Sulfonating agent | Moderate |

| Sulfoacetyl-CoA | Variable | Biological intermediate | High |

| Sulfoacetaldehyde | C2H4O4S | Reduction product | Low |

| Ketene | C2H2O | Precursor | Low |

XLogP3

Boiling Point

Melting Point

84 °C

UNII

GHS Hazard Statements

H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant